Product packaging for 3-(Triethoxysilyl)propyl methacrylate(Cat. No.:CAS No. 21142-29-0)

3-(Triethoxysilyl)propyl methacrylate

Cat. No.: B1208842
CAS No.: 21142-29-0
M. Wt: 290.43 g/mol
InChI Key: URDOJQUSEUXVRP-UHFFFAOYSA-N
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Description

3-(Triethoxysilyl)propyl methacrylate (CAS 21142-29-0) is a versatile organosilane compound that functions as a molecular bridge between organic polymers and inorganic surfaces . Its molecular structure features a reactive methacrylate group, which readily undergoes free-radical copolymerization with vinyl and acrylic monomers, and a hydrolyzable triethoxysilyl group, which can form stable covalent bonds with inorganic substrates like glass, metals, and metal oxides . This dual reactivity makes it an essential coupling agent and surface modifier in advanced materials science. In research and development, this compound is critical for enhancing the mechanical properties of composite materials. When used as a treatment for glass fibers, it significantly improves the interfacial adhesion between the fiber and the polymer matrix (both thermosetting and thermoplastic), leading to composites with higher tensile and flexural strength . It is also employed in the formulation of specialized adhesives and coatings, where it imparts excellent film hardness, brightness, and superior adhesion to various substrates . Furthermore, its application in dental materials research is well-documented, where it is used to improve the bond strength and durability between dental composites and tooth structure . The compound is typically supplied as a colorless to light yellow clear liquid (density ~0.99-1.0 g/cm³) and must be stored in a cool, dark place, often below 15°C, and sealed to prevent moisture absorption . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O5Si B1208842 3-(Triethoxysilyl)propyl methacrylate CAS No. 21142-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-triethoxysilylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3
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InChI Key

URDOJQUSEUXVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H26O5Si
Source PubChem
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Related CAS

126843-37-6
Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester, homopolymer
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DSSTOX Substance ID

DTXSID2074615
Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Molecular Weight

290.43 g/mol
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Physical Description

Clear to straw-colored liquid with a mild odor; [Gelest MSDS]
Record name 3-(Triethoxysilyl)propyl methacrylate
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CAS No.

21142-29-0
Record name Methacryloxypropyltriethoxysilane
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Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Record name 3-(triethoxysilyl)propyl methacrylate
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Synthetic Methodologies and Reaction Pathways of 3 Triethoxysilyl Propyl Methacrylate

Esterification-Based Synthesis Routes

Esterification represents a fundamental and widely employed method for the synthesis of 3-(triethoxysilyl)propyl methacrylate (B99206). This approach directly combines a source of the methacrylate group with a triethoxysilane (B36694) precursor.

The direct reaction of methacrylic acid with a suitable triethoxysilane, such as 3-aminopropyltriethoxysilane (B1664141) followed by a subsequent reaction, is a common synthetic route. This process is typically facilitated by the use of catalysts to enhance the reaction rate and yield. Both acid and base catalysts can be employed, each influencing the reaction mechanism.

Acid catalysts, such as p-toluenesulfonic acid or sulfuric acid, protonate the carbonyl oxygen of methacrylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of a precursor alcohol. Base catalysts, on the other hand, deprotonate the alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon of the methacrylate source. The choice of catalyst can significantly impact the reaction conditions and the purity of the final product.

While direct synthesis from methacrylic acid and a triethoxysilane is feasible, an alternative and often more efficient method involves the reaction of a chloroalkylalkoxysilane with potassium methacrylate under phase transfer catalysis conditions. This method has been reported to produce various methacryloyloxyalkylalkoxysilanes with high yields, typically between 92% and 96%. afinitica.com

Another relevant synthetic pathway is the hydrosilylation of allyl methacrylate with a triethoxysilane in the presence of a transition metal catalyst, often based on platinum. This method, however, can present challenges, as the production of methacryloyl-organosilicon compounds can be difficult to control. google.com

The efficiency and outcome of the esterification reaction are highly dependent on the specific conditions employed. Careful optimization of parameters such as temperature and solvent is crucial for maximizing the yield and purity of 3-(triethoxysilyl)propyl methacrylate.

Temperature plays a critical role in the esterification process. Generally, increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can lead to undesirable side reactions, such as polymerization of the methacrylate monomer, which can significantly reduce the yield and complicate the purification process. For instance, in the synthesis of related methacryloyl organosilicon compounds, heating to temperatures around 135°C has been shown to induce polymerization. google.com Therefore, a careful balance must be struck to ensure a reasonable reaction rate without promoting unwanted side reactions. The optimal temperature range is typically determined empirically for each specific catalytic system and set of reactants.

The following table, derived from studies on related silane (B1218182) ester syntheses, illustrates the impact of temperature on reaction outcomes.

Table 1: Illustrative Effect of Temperature on Silane Esterification
Temperature (°C)Reaction Time (hours)Observations/OutcomeReference
1104High conversion in the synthesis of methacryloyloxymethylalkoxysilanes. afinitica.com
135< 1Polymerization observed in the synthesis of 3-methacryloxypropyldimethylchlorosilane. google.com

The choice of solvent can significantly influence the course of the esterification reaction. The solvent not only dissolves the reactants but can also affect the reaction equilibrium and the stability of the product. Toluene and ethyl methyl ketone are commonly used solvents in the synthesis of related silane esters. afinitica.com The solvent's polarity and boiling point are important considerations. A solvent with a suitable boiling point can facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction towards the product side according to Le Chatelier's principle.

The following table provides examples of solvents used in the synthesis of similar silane compounds.

Table 2: Solvents Employed in Silane Ester Synthesis
Solvent(s)ReactantsSignificanceReference
Toluene, Ethyl Methyl KetoneChloroalkylalkoxysilane, Potassium MethacrylateEffective medium for nucleophilic substitution under phase transfer catalysis. afinitica.com

Influence of Reaction Conditions on Yield and Purity

Advanced Synthetic Strategies for Enhanced Efficiency

To overcome some of the limitations of traditional synthesis methods, such as long reaction times and the potential for side reactions, more advanced strategies have been explored.

Microwave-assisted synthesis has emerged as a promising technique for accelerating organic reactions, including esterifications. This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. While specific data on the microwave-assisted synthesis of this compound is limited in publicly available literature, the successful application of this technology to the synthesis of other esters and silane compounds suggests its potential for this specific molecule. For example, microwave irradiation has been successfully used in the transesterification of N-(2-acetoxy-ethyl-)maleimide with methacrylic acid, yielding bifunctional maleimides in excellent yields. This indicates that microwave-assisted methods could be a viable and efficient route for the synthesis of this compound.

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
Methacrylic acid
3-Aminopropyltriethoxysilane
p-Toluenesulfonic acid
Sulfuric acid
Potassium methacrylate
Allyl methacrylate
Toluene
Ethyl methyl ketone
3-Methacryloxypropyldimethylchlorosilane
N-(2-acetoxy-ethyl-)maleimide

Solvent-Free Reaction Conditions

A significant advantage of the hydrosilylation route for producing this compound is that it can be conducted under solvent-free, or "neat," conditions. This approach involves the direct reaction of the two liquid precursors, allyl methacrylate and triethoxysilane, in the presence of a catalyst. The absence of solvent offers considerable environmental and economic benefits, including reduced waste, lower energy consumption for solvent removal, and higher product yield per reactor volume. The reaction is an addition reaction where no byproducts are formed, making it an efficient atom-economical process.

Polymerization Mechanisms of this compound

The dual functionality of this compound allows for two distinct types of polymerization reactions: radical polymerization of the methacrylate group and hydrolysis and condensation of the triethoxysilyl group. These can occur simultaneously or sequentially depending on the reaction conditions.

Radical Polymerization of the Methacrylate Group

The carbon-carbon double bond in the methacrylate group is susceptible to radical polymerization, allowing it to form the backbone of a polymer chain. This process is key to integrating the silane functionality into a wide range of polymeric materials. sigmaaldrich.com

The radical polymerization of this compound is initiated by the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photolysis of the initiator. The resulting radical attacks the vinyl group of the methacrylate, opening the double bond and creating a new radical center on the monomer, which then propagates the polymer chain.

Common thermal initiators include azo compounds and organic peroxides. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), a complex of a transition metal, such as copper bromide (CuBr), with a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is used in conjunction with an alkyl halide initiator. researchgate.netresearchgate.net

Table 1: Common Radical Initiators for Methacrylate Polymerization

Initiator Type Example Compound Activation Method Typical Polymerization
Azo Compound Azobisisobutyronitrile (AIBN) Thermal Free Radical
Organic Peroxide Benzoyl Peroxide (BPO) Thermal Free Radical
ATRP System Ethyl 2-bromoisobutyrate / CuBr / PMDETA Thermal Controlled/Living Radical
Photopolymerization Benzoin Derivatives UV Light Free Radical

The kinetics of the radical polymerization of this compound and its close analogue, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), have been studied, particularly under controlled polymerization conditions like ATRP. Research indicates that the polymerization follows first-order kinetics with respect to monomer concentration. researchgate.netacs.org This is demonstrated by a linear relationship between the natural logarithm of the monomer concentration and time.

Furthermore, in controlled/living polymerizations, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion. researchgate.netacs.org This linear relationship is a key indicator of a well-controlled process, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Studies on the ATRP of this compound (TESPMA) have successfully produced polymers with low polydispersity. researchgate.net

This compound can be copolymerized with a variety of other unsaturated monomers to tailor the properties of the final material. sigmaaldrich.com This process allows for the incorporation of the reactive silane group into a wide range of polymer systems.

Styrene (B11656): Copolymerization with styrene is well-documented, particularly in emulsion polymerization systems, to create organic-inorganic hybrid latexes. researchgate.netresearchgate.net

Acrylic Acid and Methacrylic Acid: Emulsion copolymerization with acrylic acid has been used to synthesize silicone-acrylic polymers. uran.uaottokemi.com These copolymers combine the properties of both monomers, offering potential applications in coatings and modifiers.

Vinyl Acetate (B1210297): While direct data for copolymerization with this compound is sparse, related systems involving the copolymerization of vinyl acetate with vinyl triethoxysilane have been explored, indicating that such reactions are feasible, though often slow. ottokemi.comuniv.kiev.ua

The relative reactivity of the monomers in a copolymerization is described by their reactivity ratios (r1 and r2). For the copolymerization of the closely related 3-(trimethoxysilyl)propyl methacrylate (TMSPM, M1) with N-vinyl pyrrolidone (NVP, M2), the reactivity ratios were found to be r1 = 3.722 and r2 = 0.097, indicating that TMSPM is significantly more reactive and more likely to add to a growing polymer chain than NVP. tsijournals.com

Table 2: Examples of Copolymer Systems

Comonomer Polymerization Method Resulting Polymer Type
Styrene Emulsion Polymerization Styrene-silane hybrid latex researchgate.net
Acrylic Acid Emulsion Copolymerization Silicone-acrylic polymer uran.ua
Methacrylic Acid Free Radical Polymerization Functional acrylic copolymer
N-vinyl pyrrolidone Free Radical Polymerization Silane-functionalized PVP copolymer tsijournals.com

Hydrolysis and Condensation of the Triethoxysilyl Group

The triethoxysilyl group at the other end of the molecule provides a second reactive pathway. In the presence of water, the ethoxy groups (-OCH2CH3) can undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct. These silanol groups can then participate in condensation reactions with other silanols or unhydrolyzed ethoxy groups to form stable siloxane bonds (Si-O-Si). bohrium.combohrium.com This process can lead to cross-linking between polymer chains, forming a three-dimensional network.

The rates of both hydrolysis and condensation are highly dependent on pH. gelest.comafinitica.com

Hydrolysis: The hydrolysis rate is slowest at a neutral pH of approximately 7. The rate increases significantly under both acidic (pH < 4) and basic (pH > 10) conditions. Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. gelest.comnih.gov Generally, ethoxysilanes hydrolyze 6 to 10 times slower than their methoxysilane (B1618054) counterparts due to the greater steric bulk of the ethoxy group. gelest.comafinitica.com

Condensation: The condensation rate is slowest in the acidic range, with a minimum rate around pH 4. researchgate.net The rate increases as the pH moves towards neutral and basic conditions. This allows for some control over the reaction; for instance, pre-hydrolyzing the silane in an acidic solution can generate a stable solution of silanols that can be stored and later condensed by raising the pH. nih.gov

Table 3: Effect of pH on Hydrolysis and Condensation of Alkoxysilanes

pH Range Hydrolysis Rate Condensation Rate Predominant Process
Acidic (e.g., pH 2-4) Fast Slow Hydrolysis to stable silanols nih.gov
Near Neutral (e.g., pH 6-7) Minimum Moderate Slow hydrolysis, followed by condensation afinitica.com
Basic (e.g., pH > 9) Fast Fast Rapid hydrolysis and condensation researchgate.net
Formation of Silanol Groups

The initial and critical step in the reaction of TESPMA at an inorganic interface is the hydrolysis of its triethoxysilyl group to form reactive silanol groups (Si-OH). This reaction is typically initiated by the presence of water and can be catalyzed by acids or bases. The hydrolysis proceeds in a stepwise manner, where the three ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), releasing ethanol as a byproduct.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the concentration of water. An acidic catalyst, such as acetic acid, is often employed to adjust the pH to a range of 3.5-4.5, which promotes the hydrolysis process. chemicalbook.com The resulting silanetriol is highly reactive and prone to self-condensation, which can lead to the formation of oligomeric siloxane structures.

Interfacial Bonding with Inorganic Substrates (e.g., Glass, Silica)

The silanol groups generated from the hydrolysis of TESPMA are capable of forming strong, covalent bonds with the hydroxyl groups present on the surface of inorganic substrates like glass and silica (B1680970). smolecule.comnih.gov This condensation reaction results in the formation of a stable siloxane (Si-O-Si) linkage, effectively grafting the methacrylate functionality onto the inorganic surface. ncsu.edu This process is fundamental to the role of TESPMA as a coupling agent, enhancing the interfacial adhesion between organic polymers and inorganic fillers or reinforcements. smolecule.comsigmaaldrich.com

The reaction with a silica surface can be depicted as: (HO)₃Si-(CH₂)₃-O-C(O)C(CH₃)=CH₂ + HO-Si(surface) → (surface)Si-O-Si(OH)₂-(CH₂)₃-O-C(O)C(CH₃)=CH₂ + H₂O

Further condensation can occur between the remaining silanol groups on the TESPMA molecule and other surface hydroxyls or with other hydrolyzed TESPMA molecules, creating a robust, cross-linked interlayer.

Research Findings on TESPMA Interfacial Bonding

SubstrateTESPMA Derivative UsedKey FindingApplication ContextReference
Silica Nanoparticles3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)TMSPMA modification of TiO2 nanoparticles resulted in excellent stability in water, making them suitable for polymer nanocomposite processing.Polymer Nanocomposites sigmaaldrich.com
Glass/SilicaThis compound (TESPMA)The silane functionality enhances adhesion between inorganic substrates (like glass or metals) and organic polymers.Adhesives and Sealants smolecule.com
Hydroxyapatite (B223615) (HA)3-(Trimethoxysilyl)propyl methacrylate (γ-MPS)Surface treatment of HA with γ-MPS improved the interaction and adhesion between the HA filler and a poly(methyl methacrylate) (PMMA) matrix.Dental Composites researchgate.net
Cross-linking and Network Formation in Polymer Matrices

Beyond acting as a coupling agent at interfaces, TESPMA can also function as a cross-linking agent within a polymer matrix. smolecule.comsigmaaldrich.com This occurs through two primary mechanisms. Firstly, the methacrylate group can participate in radical polymerization with other monomers to become incorporated into the main polymer chains. Secondly, the triethoxysilyl groups can undergo hydrolysis and condensation reactions, as described previously, to form a three-dimensional siloxane network within the organic polymer matrix. smolecule.com This inorganic network formation significantly enhances the mechanical strength, thermal stability, and barrier properties of the resulting composite material. smolecule.comsigmaaldrich.com

Effects of TESPMA-induced Cross-linking

Polymer MatrixTESPMA Derivative UsedObserved ImprovementMechanismReference
Polymer Gels3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)Improved mechanical properties of the polymer gel.TMSPMA acts as a crosslinking agent by reacting with other functional groups to form stable covalent bonds. sigmaaldrich.com
Unsaturated Polyester Composites3-(Methacryloyloxy)propyltrimethoxysilaneSignificantly improved dry and wet mechanical strength and electrical performance.The silane realizes the coupling and connection between inorganic fillers and the organic polymer material, or realizes silanization graft modification or crosslinking of the resin. chemicalbook.com
Linear Low-Density Polyethylene (B3416737)/Polyvinyl Alcohol/Kenaf Composites3-(Trimethoxysilyl)propyl methacrylate (TMS)Enhanced interfacial adhesion between kenaf fibers and the polymer matrix.The hydroxyl group of PVA may react with the silanol group of the hydrolyzed TMS, forming a Si-O-C bond. ncsu.edu

Controlled Polymerization Techniques

The methacrylate group of TESPMA allows for its polymerization using various techniques. Controlled polymerization methods are particularly valuable as they enable the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity, which is crucial for creating advanced materials with tailored properties.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization utilizing TESPMA

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers from monomers like TESPMA. researchgate.net This method allows for good control over the polymerization process, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov In the context of TESPMA, RAFT polymerization has been used to create homopolymers and block copolymers. researchgate.net For instance, poly(this compound) (PTESPMA) has been synthesized and subsequently used as a macro-chain transfer agent for the polymerization of other monomers like styrene, yielding well-defined block copolymers. researchgate.net These block copolymers can self-assemble into various nanostructures, which can be stabilized by the condensation of the alkoxysilane groups to form silica networks. researchgate.net

Research Findings on RAFT Polymerization of Alkoxysilane Methacrylates

MonomerChain Transfer Agent (CTA)Resulting PolymerKey FindingsReference
This compound (TEPM)Cumyl dithiobenzoate (CDB)PTEPM-block-polystyrene (PTEPM-b-PS)The polymerization exhibited first-order kinetics, and molecular weights increased linearly with monomer conversion. researchgate.net
N-[3-(Trimethoxysilyl)propyl]acrylamide (TMSPAM)Trithiocarbonate CTAPoly(N-[3-(trimethoxysilyl)propyl]acrylamide) (PTMSPAA)Obtained homopolymers with good control over polymerization; polydispersity values did not exceed 1.2. nih.govimperial.ac.uk
3-(Methoxysilyl)propyl methacrylate2-cyano-2-propyl benzodithioatePoly(3-(methoxysilyl)propyl methacrylate)The polydispersity of the polymer had a significant effect on the sol-gel process, with an increase in gelation time as polydispersity decreased. researchgate.net

Surface Modification and Interfacial Science with 3 Triethoxysilyl Propyl Methacrylate

Mechanisms of Surface Functionalization

The efficacy of TESPM as a surface modifier stems from its unique molecular structure, which facilitates strong chemical bonds at the interface of dissimilar materials. smolecule.com This leads to significant improvements in adhesion and compatibility.

The primary mechanism of surface functionalization involves a two-step process. First, the triethoxysilyl group of the TESPM molecule undergoes hydrolysis in the presence of moisture, converting the ethoxy groups (-OCH2CH3) into reactive silanol (B1196071) groups (-Si-OH). smolecule.comacs.org This reaction is often catalyzed by an acid or base. semanticscholar.orgsigmaaldrich.com

Following hydrolysis, these silanol groups condense with the hydroxyl (-OH) groups present on the surface of inorganic substrates, such as glass, silica (B1680970), and metal oxides. smolecule.comacs.orgnih.gov This condensation reaction results in the formation of stable, covalent siloxane bonds (Si-O-Surface), effectively grafting the molecule onto the inorganic surface. acs.orgsemanticscholar.org The propyl chain acts as a flexible spacer between the inorganic substrate and the reactive methacrylate (B99206) group. smolecule.com This process can lead to the formation of a siloxane layer anchored to the nanoparticles through various structures. acs.org

By anchoring to the inorganic surface, TESPM presents its methacrylate functional group outwards. This methacrylate group is capable of participating in free-radical polymerization with a wide range of polymer resins, such as acrylics and polyesters. smolecule.comfinerchem.com This co-polymerization creates strong covalent bonds between the inorganic filler and the surrounding organic polymer matrix. smolecule.comsmolecule.com

Application in Nanoparticle Surface Modification

The surface modification of nanoparticles is a critical application of 3-(Triethoxysilyl)propyl methacrylate, aimed at improving their integration into polymer nanocomposites. Functionalizing the surface of nanoparticles addresses issues of incompatibility and poor dispersion.

TESPM is frequently used to modify the surface of various silica nanoparticles. sigmaaldrich.comsigmaaldrich.com The abundant silanol groups on the surface of silica make it an ideal substrate for grafting with TESPM. researchgate.net This modification transforms the typically hydrophilic surface of silica into a more hydrophobic and organophilic one, which is more compatible with polymer matrices. dntb.gov.ua

The process has been applied to various forms of silica, including standard silica nanoparticles, as well as more complex structures like halloysite (B83129) nanotubes and hollow silica microspheres. researchgate.netepa.govnih.gov For instance, monodisperse silica core-shell hybrid microspheres have been prepared by grafting TESPM onto silica particles, which then act as seeds for the polymerization of a polymer shell. epa.govnih.gov Similarly, hollow polymer microspheres can be created by using TESPM-modified silica as a template, which is later removed. epa.govnih.gov

A primary challenge in creating nanocomposites is the tendency of nanoparticles to agglomerate due to strong van der Waals forces and their high surface energy. This agglomeration can lead to defects and diminish the reinforcing effect. Surface modification of silica nanoparticles with TESPM significantly improves their dispersion within polymer matrices. semanticscholar.orgsigmaaldrich.com

The functionalization process increases the hydrophobicity of the nanoparticles, making them more compatible with the polymer matrix and reducing their tendency to cluster. semanticscholar.orgdntb.gov.ua Research on barium titanate nanoparticles has shown that functionalization with TESPM leads to a clear improvement in particle dispersion and distribution within the polymer matrix. mdpi.com This enhanced dispersion results in a larger effective interfacial area between the nanoparticles and the polymer, which is crucial for maximizing the performance of the nanocomposite. mdpi.com

The improved adhesion and dispersion resulting from TESPM modification directly translate to enhanced mechanical and thermal properties of the nanocomposites. smolecule.comresearchgate.net By creating a strong interface, stress is more effectively transferred from the matrix to the stronger nanoparticles, leading to improvements in properties such as tensile strength and Young's modulus. iieta.org

For example, treating olive pomace flour with TESPM significantly increased the Young's modulus of polystyrene composites due to better fiber/matrix interfacial adhesion. iieta.org Similarly, the addition of TESPM to linear low-density polyethylene (B3416737)/polyvinyl alcohol/kenaf composites successfully enhanced both tensile strength and tensile modulus. ncsu.edu

The thermal stability of nanocomposites is also often improved. The presence of a well-dispersed, functionalized nanofiller can create a tortuous path for volatile degradation products, thereby increasing the temperature at which the material begins to degrade. mdpi.com In studies of poly(methyl methacrylate)/hydroxyapatite (B223615) composites, increasing the concentration of the silane (B1218182) coupling agent led to an increase in the thermal degradation temperature of the composites. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Effect of this compound (TESPM) on Mechanical Properties of Nanocomposites

Polymer MatrixFillerSilane TreatmentObserved Effect on Mechanical PropertiesReference
Polystyrene (PS)Olive Pomace FlourTreated with TESPMSignificant increase in Young's modulus and tensile strength compared to untreated composites. iieta.org
Linear Low-Density Polyethylene/Polyvinyl Alcohol (LLDPE/PVA)Kenaf FiberTreated with TESPMEnhanced tensile strength and tensile modulus compared to control composites. ncsu.edu
Poly(methyl methacrylate) (PMMA)Hydroxyapatite (HA)Surface treated with 2-8% TESPMFracture toughness increased with the addition of TESPM-treated HA. researchgate.net
PolyesterGlass FiberSized with TESPMImproved initial and wet strength of the reinforced resin composites. finerchem.com

Table 2: Effect of this compound (TESPM) on Thermal Properties of Nanocomposites

Polymer MatrixFillerSilane TreatmentObserved Effect on Thermal PropertiesReference
Poly(methyl methacrylate) (PMMA)Hydroxyapatite (HA)Treated with 2-8% TESPMOnset degradation temperature (T10) increased from 246 °C to 270 °C as TESPM content increased. Midpoint degradation temperature (T50) rose from 334 °C to 354 °C. mdpi.com
Linear Low-Density Polyethylene/Polyvinyl Alcohol (LLDPE/PVA)Kenaf FiberTreated with TESPMEnhanced thermal stability compared to control composites. ncsu.edu
Trimethylolpropane trimethacrylate (TRIM)3-(Trimethoxysilyl)propyl methacrylate (TMSPM) as comonomerCopolymerizationThermal stability increased with higher TMSPM content. Temperature of 5% mass loss increased from 269 °C to 283 °C in helium and 266 °C to 298 °C in air. mdpi.com

Silica Nanoparticles (e.g., Halloysite, Hollow Silica)

Impact on Rheological Behavior of Composites

The incorporation of this compound, often referred to as γ-MPS or a similar silane like 3-(Trimethoxysilyl)propyl methacrylate (TMSPM), significantly influences the rheological properties of composite materials. The nature and extent of this impact are contingent on several factors, including filler type, filler loading, and the effectiveness of the silane treatment.

In composites utilizing natural fibers such as cellulose (B213188), sawdust, or wheat straw in a polypropylene (B1209903) (PP) matrix, the addition of the fibers themselves leads to an increase in the stabilization torque, which is a measure of the material's viscosity during processing. For instance, a 40 wt% loading of cellulose fiber can increase the stabilization torque by approximately 11%. When these fibers are treated with a silane coupling agent like methacriloxy propyl trimethoxy silane, the stabilization torque further increases, which is attributed to enhanced interactions between the hydrophilic fibers and the hydrophobic polymer matrix. atlantis-press.com This suggests that the silane treatment improves the dispersion of the fibers and strengthens the interface, leading to a more viscous composite melt.

Conversely, in photopolymer composites filled with barium titanate nanoparticles (BTONP), functionalization with TMSPM has been observed to increase the viscosity of the suspension. researchgate.netmdpi.com This increase in viscosity is a direct consequence of the improved particle dispersion and the enhanced interactions between the functionalized nanoparticles and the polymer matrix. researchgate.net While beneficial for achieving a homogeneous composite, this increased viscosity can present challenges in processing, such as a decrease in the curing depth during photopolymerization. researchgate.netmdpi.com

The viscosity of resin composites is a critical parameter that affects their handling and application properties. technolife.ind.br These materials typically exhibit pseudoplasticity, meaning their viscosity decreases as the shear rate increases. technolife.ind.br The viscosity is heavily influenced by the volume fraction and size of the filler particles. technolife.ind.br An increase in filler loading generally leads to a significant increase in viscosity. technolife.ind.br The use of a coupling agent like this compound can further modify this behavior by altering the filler-matrix interface.

The rheological behavior of composite materials is a complex interplay of their components. The addition of fillers inherently increases viscosity, and the use of silane coupling agents like this compound further modulates this by improving interfacial adhesion and filler dispersion. atlantis-press.comnih.gov This can lead to a more stable and robust composite structure but also requires careful consideration during processing to manage the changes in flow behavior. researchgate.netmdpi.com

Interactive Table: Impact of Fillers and Silane Treatment on Composite Rheology

Composite SystemFillerFiller LoadingSilane TreatmentObserved Rheological EffectReference
Polypropylene (PP)Cellulose (CE)40 wt%None~11% increase in stabilization torque atlantis-press.com
Polypropylene (PP)Cellulose (CE), Sawdust (SD), Wheat Straw (WS)Up to 40 wt%Methacriloxy propyl trimethoxy silaneIncreased stabilization torque atlantis-press.com
PhotopolymerBarium Titanate Nanoparticles (BTONP)10 vol%3-(Trimethoxysilyl)propyl methacrylate (TMSPM)Increased suspension viscosity researchgate.netmdpi.com
Resin CompositesVarious inorganic fillers41-65 vol%Not specifiedViscosity increases with filler loading technolife.ind.br

Role as a Coupling Agent in Composite Materials

In the realm of adhesives and sealants, the incorporation of this compound is a key strategy for improving adhesion to a wide variety of substrates, particularly inorganic surfaces like glass, metals, and ceramics. The triethoxysilyl end of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming strong, covalent oxane bonds (Si-O-Substrate).

Simultaneously, the methacrylate portion of the silane is available to copolymerize with the polymer resin of the adhesive or sealant. This creates a covalent link between the polymer bulk and the interface, effectively bridging the organic and inorganic phases. This enhanced interfacial bonding leads to a number of performance improvements in adhesives and sealants, including:

Increased bond strength: The covalent bonds formed at the interface are significantly stronger than the weaker van der Waals forces that would otherwise dominate.

Improved durability and water resistance: The stable covalent linkages are more resistant to degradation from environmental factors such as moisture, heat, and chemicals. In composites of linear low-density polyethylene/polyvinyl alcohol/kenaf, treatment with TMS was found to enhance water resistance. ncsu.edu

Enhanced thermal stability: By improving the interfacial adhesion, the thermal stability of the composite can be increased. ncsu.edu

The role of this compound as an interfacial bonding agent is fundamental to the performance of a wide range of polymer composites. researchgate.netnih.gov The mechanism of action is analogous to its function in adhesives and sealants. The silane effectively creates a chemical bridge between the filler and the matrix, leading to a more robust and durable material. atlantis-press.comresearchgate.netncsu.eduiieta.org

For instance, in composites made of polystyrene and olive pomace flour, treatment with 3-(trimethoxysilyl) propyl methacrylate resulted in improved tensile strength. iieta.org This improvement was attributed to better dispersion of the filler and reinforced interfacial bonds between the polystyrene matrix and the olive pomace flour. iieta.org Similarly, in linear low-density polyethylene/polyvinyl alcohol/kenaf composites, the use of TMS as a coupling agent led to enhanced tensile strength and modulus. ncsu.edu Field emission scanning electron microscopy (FESEM) micrographs of these composites showed strong adhesion of the kenaf fiber to the polymer matrix in the presence of TMS, indicating improved interfacial bonding. ncsu.edu

The effectiveness of the silane coupling agent is dependent on several factors, including the type of filler and polymer, the concentration of the silane, and the treatment conditions. For example, in poly(methyl methacrylate)/hydroxyapatite composites, the concentration of γ-MPS used to treat the hydroxyapatite filler had a significant effect on the mechanical properties of the final composite. researchgate.net

Interactive Table: Research Findings on Interfacial Bonding with Silane Coupling Agents

Composite SystemFillerSilane Coupling AgentKey Research FindingReference
PolystyreneOlive Pomace Flour3-(Trimethoxysilyl) propyl methacrylateImproved tensile strength due to better filler dispersion and reinforced interfacial bonds. iieta.org
Linear Low-Density Polyethylene/Polyvinyl AlcoholKenaf Fiber3-(Trimethoxysilyl)propyl methacrylate (TMS)Enhanced tensile strength, tensile modulus, water resistance, and thermal stability. FESEM showed strong fiber-matrix adhesion. ncsu.edu
Poly(methyl methacrylate)Hydroxyapatite (HA)3-(Trimethoxysilyl) propyl methacrylate (γ-MPS)The concentration of the silane coupling agent significantly influenced the mechanical properties of the composite. researchgate.net
PhotopolymerBarium Titanate Nanoparticles (BTONP)3-(Trimethoxysilyl)propyl methacrylate (TMSPM)Functionalization improved particle dispersion and the particle-matrix interface. researchgate.net
PolypropyleneNatural Fibers (Cellulose, Sawdust, Wheat Straw)Methacriloxy propyl trimethoxy silaneIncreased stabilization torque, indicating enhanced interactions between the fiber and the matrix. atlantis-press.com

Improvement of Mechanical and Thermal Properties in Rubber Compounds

The integration of this compound, and its trimethoxy analogue 3-(trimethoxysilyl)propyl methacrylate (TMS), into rubber and elastomeric polymer composites serves a critical function as a coupling agent. sigmaaldrich.comnih.gov Its bifunctional nature, possessing a methacrylate group that can copolymerize with the polymer matrix and a hydrolyzable alkoxysilane group that can bond with inorganic fillers, facilitates enhanced interfacial adhesion. sigmaaldrich.commdpi.com This improved linkage between the organic polymer and inorganic fillers is fundamental to translating the intrinsic properties of the filler into macroscopic improvements in the composite material. nih.govresearchgate.net

Research conducted on linear low-density polyethylene (LLDPE)/polyvinyl alcohol (PVA) composites filled with kenaf fiber highlights the efficacy of TMS as a coupling agent. nih.gov The addition of TMS was shown to significantly enhance the tensile strength, tensile modulus, and thermal stability of the composites. nih.gov The silane coupling agent improves the interfacial adhesion between the kenaf fiber and the LLDPE/PVA matrix, leading to more effective stress transfer from the polymer matrix to the reinforcing fibers. nih.gov This results in a material with superior mechanical robustness. nih.gov

The thermal stability of the composites is also improved, as evidenced by thermogravimetric analysis (TGA), which shows that composites treated with TMS exhibit higher degradation temperatures. nih.gov This enhancement is attributed to the strong interfacial bonding, which restricts the thermal motion of the polymer chains at the filler surface. nih.gov Fourier-transform infrared spectroscopy (FTIR) analysis confirmed the interaction between the filler and the matrix in the presence of TMS, showing a reduction in the intensity of hydroxyl group stretching and the formation of strong carbonyl stretching, indicative of the chemical linkage facilitated by the silane. nih.gov

Table 1: Effect of 3-(trimethoxysilyl)propyl methacrylate (TMS) on Properties of LLDPE/PVA/Kenaf Composites

Data derived from a study on composites with 40 parts per hundred resin (phr) kenaf fiber loading. nih.gov

PropertyControl (Without TMS)TMS-TreatedPercentage Improvement
Tensile Strength (MPa)15.518.016.1%
Tensile Modulus (MPa)38052036.8%
Temperature at 5% Weight Loss (°C)3103254.8%

Self-Assembly of Polymer Nanofibers and Janus Nanoparticles

The unique chemical structure of this compound makes it a valuable monomer in the synthesis of advanced polymer architectures capable of self-assembly. Its methacrylate group allows for controlled polymerization via techniques like atom transfer radical polymerization (ATRP), while the triethoxysilyl group provides a reactive site for subsequent inorganic chemistry, such as sol-gel processes. sigmaaldrich.com This duality is exploited in the creation of block copolymers and anisotropic nanoparticles that can spontaneously organize into ordered, functional nanostructures. sigmaaldrich.com

Block copolymers (BCPs) containing poly(this compound) (PTPM) are a class of hybrid macromolecules that combine the properties of a conventional thermoplastic block, like polystyrene (PS), with a reactive, inorganic-precursor block. sigmaaldrich.comrsc.org While direct studies on the self-assembly of PTPM-b-PS are specific, the principles are well-established through related systems. The synthesis of such BCPs typically involves controlled radical polymerization techniques, which allow for the sequential addition of monomers to create well-defined block structures. sigmaaldrich.com

The self-assembly of these BCPs is driven by the chemical incompatibility between the PTPM and PS blocks, leading to microphase separation into distinct domains, such as lamellae, cylinders, or spheres, on the nanometer scale. The PTPM block can then undergo hydrolysis and condensation reactions, converting the silyl (B83357) ether linkages into a stable, cross-linked polysilsesquioxane network. rsc.org This process can be used to create highly ordered, robust nanostructures. For instance, copolymers of styrene (B11656) and 3-(trimethoxysilyl)propyl methacrylate have been used to prepare core-shell microspheres where the silane-containing polymer forms a shell that can be converted into a polysiloxane layer via a sol-gel process. rsc.org This demonstrates the utility of the TMSPMA monomer in creating structured polymeric materials where one block can be transformed into a ceramic-like phase, effectively templating the final hybrid nanostructure.

Janus nanoparticles (JNPs) are compartmentalized colloids with two distinct faces of different chemical composition and properties. mdpi.com The synthesis of JNPs composed of poly(tert-butyl acrylate) (PtBA) and poly(this compound) (PTPM) leverages the principles of controlled polymerization and phase separation at the nanoscale. A common method to produce such particles is seeded emulsion polymerization. mdpi.comiastate.edu

In a typical synthesis, pre-formed seed particles of one polymer, for example, cross-linked PtBA, are swollen with the second monomer, this compound. iastate.edu Upon initiating a second polymerization, the new PTPM chains phase-separate from the PtBA seed, forming a distinct lobe or "bulge" on the side of the original particle. iastate.edu The geometry of the resulting JNP—from snowman-like to dumbbell-shaped—can be precisely controlled by manipulating the reaction conditions. iastate.edu Key parameters include the degree of cross-linking in the seed particle, the wettability of the seed surface by the second monomer, and the polymerization kinetics. iastate.edu By adjusting these factors, it is possible to control the size of each domain and the interface between them, thereby tuning the "Janus balance" of the nanoparticle. mdpi.com The PtBA face provides a hydrophobic domain, while the PTPM face offers a reactive surface that can be functionalized or converted into a silica-like patch, creating amphiphilic or multifunctional nanoparticles for applications as solid surfactants or in targeted delivery systems. mdpi.com

Hybrid Material Synthesis and Characterization Incorporating 3 Triethoxysilyl Propyl Methacrylate

Sol-Gel Processing for Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile method for creating hybrid materials at low temperatures. It involves the transition of a solution of molecular precursors (sol) into a solid network (gel). For 3-TESPMA, the triethoxysilyl groups hydrolyze in the presence of water and a catalyst, forming silanol (B1196071) groups. These silanols then undergo condensation reactions to form a stable, cross-linked Si-O-Si network.

3-(Triethoxysilyl)propyl methacrylate (B99206) can be co-polymerized with a variety of organic monomers to create hybrid materials with tailored properties. The methacrylate group of 3-TESPMA readily participates in free-radical polymerization with other monomers such as methyl methacrylate (MMA) and styrene (B11656). Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Group Transfer Polymerization (GTP) have been successfully employed to synthesize well-defined block copolymers containing 3-TESPMA nih.gov. This co-polymerization allows for the incorporation of the inorganic silica (B1680970) precursor directly into the polymer backbone, leading to the formation of Class II hybrids where the organic and inorganic phases are linked by covalent bonds nih.gov.

For instance, porous polymeric microspheres have been synthesized through the heterogeneous radical co-polymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPM) with trimethylolpropane trimethacrylate (TRIM) as a crosslinker mdpi.comdntb.gov.ua. The properties of these hybrid structures can be finely tuned by adjusting the monomer ratios and polymerization conditions.

The incorporation of 3-TESPMA into polymer matrices through the sol-gel process can significantly enhance the material's physical properties. The resulting three-dimensional silica network reinforces the organic polymer, leading to improvements in mechanical strength and thermal stability .

Research has demonstrated that the thermal stability of copolymers increases with a higher content of 3-(trimethoxysilyl)propyl methacrylate dntb.gov.ua. For example, in poly(methyl methacrylate)/hydroxyapatite (B223615) composites, the use of 3-(trimethoxysilyl) propyl methacrylate as a coupling agent has been shown to improve the mechanical and thermal properties of the composite.

Furthermore, the flame retardancy of these hybrid materials can be improved. The incorporation of a novel flame-retardant silane (B1218182) containing phosphorus and nitrogen into a poly(methyl methacrylate) (PMMA) matrix via the sol-gel method resulted in hybrids with significantly improved thermal properties and flame retardancy researchgate.net. These materials exhibited an increased glass transition temperature, higher onset thermal degradation temperature, and a decreased heat release rate researchgate.net.

Table 1: Thermal Properties of PMMA-based Hybrids

MaterialGlass Transition Temperature (°C)Onset Thermal Degradation (°C)
Pure PMMANot availableNot available
PMMA-HybridIncreased by 11.4Increased by 82.6

Data sourced from a study on a novel transparent poly(methyl methacrylate)-based hybrid prepared by the sol-gel method researchgate.net.

The use of supercritical carbon dioxide (scCO2) as a drying medium in the final stages of sol-gel synthesis offers significant advantages for creating highly porous aerogels with preserved structural integrity. After the sol-gel reaction and aging, the solvent within the gel network can be exchanged with liquid CO2. By raising the temperature and pressure beyond the critical point of CO2, it is then vented as a supercritical fluid, avoiding the capillary stresses that cause pore collapse during conventional evaporative drying. This technique has been used to produce aerogels from hybrid materials, resulting in a significant increase in mechanical strength and energy absorption capability compared to traditionally dried samples researchgate.net.

Synthesis of Polysilsesquioxane Copolymers

Polysilsesquioxanes (PSQs) are a class of hybrid materials with the empirical formula (RSiO1.5)n, where R is an organic substituent. They possess a ladder-like or cage-like silica core with organic groups attached, offering a unique combination of properties from both organic and inorganic components.

Methacrylate-functionalized silsesquioxanes can be synthesized through the hydrolysis and condensation of (3-methacryloxypropyl)-trimethoxysilane, a compound closely related to 3-TESPMA. This process can be carried out in the presence of other methacrylate monomers which act as reactive solvents. The resulting materials are incompletely condensed silsesquioxanes with a high fraction of intramolecular cycles, which can be subsequently cross-linked through the polymerization of the methacrylate groups atamanchemicals.com. This incorporation of the methacrylate functionality into the silsesquioxane structure allows for further modification and polymerization to create complex hybrid networks.

The methacrylate group in 3-TESPMA makes it a valuable component in the formulation of photosensitive resins. These resins, which often include polysilsesquioxane copolymers, can be cured or patterned using light. A patent for a photosensitive resin composition describes the use of a polysilsesquioxane copolymer that can be synthesized using monomers including 3-(triethoxysilyl) propyl methacrylate escholarship.org. The incorporation of such silanes into the resin composition can enhance properties like adhesion, thermal stability, and mechanical strength of the cured material, making them suitable for applications in microelectronics and coatings atamanchemicals.com. For example, photopolymer resins filled with piezoelectric particles and functionalized with 3-(trimethoxysilyl)propyl methacrylate are used in 3D printing of piezoelectric composites mdpi.com.

Characterization Techniques for 3-TESPMA-Based Materials

The successful synthesis and performance of hybrid materials incorporating 3-(Triethoxysilyl)propyl methacrylate (3-TESPMA) depend on a thorough understanding of their chemical, physical, and mechanical properties. A suite of advanced analytical techniques is employed to characterize these materials, providing insights from the molecular to the macroscopic level. These techniques are crucial for confirming the covalent integration of 3-TESPMA, evaluating the morphology of the resulting composite, and determining its performance under various conditions.

Spectroscopic methods are fundamental in confirming the chemical structure and composition of 3-TESPMA-based hybrid materials.

Fourier Transform Infrared (FTIR) Spectroscopy is extensively used to verify the successful grafting of the silane coupling agent onto substrates or its incorporation into a polymer matrix. The FTIR spectrum provides a molecular fingerprint, allowing for the identification of specific functional groups. In the analysis of 3-TESPMA modified materials, new absorption bands appear that confirm the presence of the silane. For instance, the stretching vibration of the carbonyl group (C=O) in the methacrylate portion of 3-TESPMA is typically observed around 1720 cm⁻¹ researchgate.net. The incorporation of the siloxy groups is evidenced by bands associated with Si-O-C (around 1055-1056 cm⁻¹) and Si-O-Si stretching vibrations (between 1050 and 1100 cm⁻¹) mdpi.com. The intensity of these silicon-related peaks often increases with a higher content of the silane in the composite, providing qualitative evidence of the modification mdpi.com.

Interactive Table: Characteristic FTIR Absorption Bands for 3-TESPMA Hybrid Materials

Wavenumber (cm⁻¹) Assignment Significance in 3-TESPMA Materials
~2936-2870 C-H stretching Indicates presence of methyl and methylene groups from the propyl chain.
~1720 C=O stretching Confirms the presence of the methacrylate carbonyl group.
~1638 C=C stretching A weak band may indicate unreacted methacrylate double bonds.
1088 - 1100 Si-O-Si stretching Confirms the condensation of silanol groups forming a siloxane network. researchgate.net
1055 - 1056 Asymmetrical Si-O-C stretching Evidence of the covalent linkage between the silicon atom and the organic chain. mdpi.com

UV-Visible (UV-Vis) Spectroscopy is employed to investigate the optical properties of the hybrid materials. The UV absorption spectrum for materials containing 3-TESPMA can be found in the 200-300 nm range, which is attributed to the methacrylate group and the conjugation of C=C double bonds that absorb UV light asianresassoc.org. In composites, changes in the absorbance characteristics, such as shifts in the maximum absorption wavelength, can indicate interactions between the silane, the polymer matrix, and any incorporated nanoparticles asianresassoc.org.

High-Performance Liquid Chromatography (HPLC) can be utilized for the analysis of the this compound monomer itself. Reverse-phase (RP) HPLC methods have been developed for its separation and analysis. These methods typically use a mobile phase containing acetonitrile (MeCN), water, and an acid like phosphoric acid or, for Mass-Spec (MS) compatible applications, formic acid. This technique is scalable and can be used for isolating impurities in preparative separations.

These techniques provide visual and structural information about the material's surface, internal structure, and crystalline nature at micro and nano scales.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging tools for visualizing the morphology of 3-TESPMA-based materials. SEM is used to study the surface topography, particle dispersion, and filler-matrix adhesion in composites mdpi.comtescan-analytics.com. In composites containing untreated fillers, SEM micrographs may show voids and particle pull-outs, indicating poor interfacial adhesion mdpi.com. Conversely, in materials where fillers are treated with 3-TESPMA, SEM images often reveal a more homogeneous dispersion of particles and a smoother fracture surface, suggesting improved interaction between the filler and the matrix scientific.net.

TEM provides higher resolution images, making it suitable for characterizing nanoparticles and core-shell structures. For instance, TEM has been used to observe silica nanoparticles functionalized with 3-TESPMA, revealing a distinct polymer shell formed on the surface of the silica core nih.gov. The thickness of this shell can even be estimated from TEM images, confirming the successful surface modification at the nanoscale nih.govtdx.cat.

X-ray Diffraction (XRD) is used to analyze the crystal structure of materials. In the context of 3-TESPMA composites, XRD can be used to characterize both the inorganic filler and the polymer matrix. For example, when 3-TESPMA is used to modify crystalline nanoparticles like magnetite (Fe₃O₄), XRD analysis can confirm that the crystalline structure of the nanoparticles is retained after the surface modification process expresspolymlett.com. The analysis helps in understanding how the silane coating and subsequent polymerization affect the crystallinity of the components within the hybrid material.

Thermal analysis techniques are critical for determining the thermal stability, transitions, and viscoelastic properties of 3-TESPMA-based materials, which are essential for predicting their performance at different temperatures azom.commt.comeag.comkohan.com.tw.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is widely used to assess the thermal stability of hybrid materials and to quantify the amount of silane grafted onto a substrate researchgate.netmdpi.com. The TGA curve for a 3-TESPMA modified material will show distinct weight loss stages corresponding to the decomposition of the organic methacrylate portion and the siloxane network. An increase in the onset temperature of degradation often indicates enhanced thermal stability due to the incorporation of the silane and improved interfacial bonding mdpi.com. For example, studies have shown that the thermal stability of copolymers increases with a higher content of 3-TESPMA mdpi.com.

Interactive Table: TGA Data for Poly(TMSPM-co-TRIM) Copolymers

Sample T5% (°C) in Helium T5% (°C) in Air Residual Mass at 700°C (%) in Helium
Poly(TRIM) 275 279 10
TMSPM-co-TRIM_1 269 266 17
TMSPM-co-TRIM_2 274 279 20
TMSPM-co-TRIM_3 280 290 25
TMSPM-co-TRIM_4 283 298 31

Data derived from a study on porous copolymers, where the numerical suffix indicates an increasing molar ratio of 3-(trimethoxysilyl)propyl methacrylate (TMSPM) to trimethylolpropane trimethacrylate (TRIM). mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting, and crystallization events youtube.com. For 3-TESPMA based polymers, DSC curves can reveal how the incorporation of the silane affects the Tg of the polymer matrix. Exothermic peaks observed in DSC scans performed in an air atmosphere are typically associated with degradation via oxidation processes mdpi.com.

Dynamic Mechanical Analysis (DMA) characterizes the viscoelastic properties of materials by applying a small oscillatory stress and measuring the resulting strain. Key parameters obtained from DMA are the storage modulus (E'), which represents the elastic response, the loss modulus (E''), which represents the viscous response, and tan delta (E''/E'), a measure of damping. For PMMA/hydroxyapatite composites treated with 3-TESPMA, DMA has shown an increase in the storage modulus, indicating that the material becomes stiffer and more elastic due to enhanced interfacial interaction between the filler and the polymer matrix researchgate.net.

Rheology is the study of the flow and deformation of matter. For 3-TESPMA-based materials, rheological studies are essential for understanding the processing characteristics of suspensions and the viscoelastic behavior of the final composites anton-paar.commdpi.comyoutube.com. Techniques like rotational rheometry are used to measure properties such as viscosity, storage modulus (G'), and loss modulus (G'') anton-paar.comresearchgate.net.

In hybrid materials formed through sol-gel processes involving 3-TESPMA, dynamic rheological measurements can track the material's transformation from a viscous sol to an elastic gel researchgate.net. The changes in G', G'', and complex viscosity (η*) are monitored over time. Initially, the loss modulus (G'') is greater than the storage modulus (G'), indicating liquid-like behavior. As the crosslinking reaction proceeds, the storage modulus (G') increases and eventually surpasses G'', signifying the formation of a structured gel network researchgate.net. Studies on composites have also shown that the addition of 3-TESPMA-modified fillers can significantly increase the apparent viscosity of the polymer melt, a phenomenon attributed to the enhanced interfacial adhesion between the particles and the matrix scientific.netekb.eg. For example, dental composites incorporating a derivative of eugenol showed a reduction in viscosity with increasing temperature, exhibiting shear-thinning behavior nih.gov.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and nanoparticles in suspension nih.govfrontiersin.orguark.edu. The technique works by analyzing the intensity fluctuations of laser light scattered by particles undergoing Brownian motion. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

DLS is particularly useful for characterizing nanoparticles before and after surface modification with 3-TESPMA. An increase in the hydrodynamic diameter of the nanoparticles after the functionalization process provides strong evidence that the silane has been successfully attached to the surface nih.gov. The technique can also provide the Polydispersity Index (PDI), which indicates the breadth of the particle size distribution researchgate.net. A low PDI value is desirable as it signifies a monodisperse and uniform nanoparticle population.

Interactive Table: DLS Data for Silica Nanoparticle Synthesis Stages

Synthesis Stage Average Size (nm) Standard Deviation (nm)
Stage 1: Silica Nanoparticles 143.5 1.9
Stage 2: After addition of APTES and 3-TESPMA 224.2 10.1
Stage 3: After addition of Cibacron Blue 226.7 10.6
Stage 4: Final Functionalized Core-Shell Nanoparticles 243.9 11.6

Data derived from a study on the synthesis of core-shell silica nanoparticles, showing size increase after modification with reagents including 3-(trimethoxysilyl) propyl methacrylate. nih.gov

Advanced Applications and Research Directions

Biomedical Applications and Biocompatible Networks

In the biomedical field, the ability of 3-(Triethoxysilyl)propyl methacrylate (B99206) to form stable, biocompatible networks is of paramount importance. Its integration into biomaterials can enhance their mechanical properties and facilitate interactions with biological systems.

The development of controlled drug delivery systems is a key area of research where 3-(Triethoxysilyl)propyl methacrylate is showing promise. Its incorporation into hydrogel networks allows for the creation of materials that can encapsulate and release therapeutic agents in a controlled manner. For instance, hydrogels synthesized from copolymers of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone (TMSPM/NVP) have been investigated for their potential in biomedical applications, including as materials for contact lenses. nih.gov The crosslinking concentration in these hydrogels can be tailored to control their swelling behavior, mechanical properties, and, consequently, their drug release characteristics. nih.gov

Research has shown that the addition of a crosslinking agent like ethylene (B1197577) glycol dimethacrylate (EGDMA) to TMSPM/NVP copolymers leads to a decrease in swelling parameters, including equilibrium water content, and an increase in mechanical properties such as Young's and shear moduli. nih.gov This tunability is crucial for designing drug delivery systems with specific release profiles. While detailed drug release kinetic data for this compound-specific hydrogels is an area of ongoing research, the foundational studies on related compounds highlight the potential for creating sophisticated, stimuli-responsive drug delivery platforms.

In the realm of implants and biomaterials, particularly in dentistry, this compound and its methoxy- a alogue play a critical role as coupling agents in dental composites. nih.govunpad.ac.id These composites are typically composed of a polymer matrix and inorganic fillers. The silane (B1218182) coupling agent is essential for creating a strong and stable bond between the hydrophilic filler particles (e.g., silica) and the hydrophobic polymer matrix. nih.gov This enhanced interfacial adhesion is crucial for improving the mechanical properties and longevity of dental restorations. nih.govunpad.ac.id

A study on the effect of varying the amount of 3-methacryloxypropyl-trimethoxysilane (γ-MPS), a related silane, on the properties of dental resin nanocomposites provides valuable insights. The research demonstrated that the concentration of the silane coupling agent significantly influences the mechanical properties of the composite. For example, the dynamic elastic modulus (E') reached a maximum value for the composite containing 5 wt% silane. nih.gov Furthermore, composites with higher amounts of silane exhibited lower tan δ values at the glass transition temperature (Tg), indicating better interfacial adhesion between the filler and the matrix. nih.gov

Another study focused on rice husk silica-based dental composites found that the use of 3-methacryloxypropyltrimethoxysilane (MPTS) as a coupling agent significantly enhanced the diametral tensile strength (DTS) of the composite. The DTS of the composite with MPTS was 43.40 MPa, a substantial improvement compared to composites without the coupling agent. unpad.ac.id

Interactive Data Table: Effect of Silane Coupling Agent on Dental Composite Properties

PropertySilane Concentration (wt%)ResultReference
Dynamic Elastic Modulus (E')5Maximum value observed nih.gov
Tan δ at TgHigher concentrationsLower values, indicating better adhesion nih.gov
Diametral Tensile Strength (DTS)With MPTS43.40 MPa unpad.ac.id

The ability to control cell attachment to material surfaces is fundamental for a variety of biomedical applications, including tissue engineering and in vitro cell culture. 3-(Trimethoxysilyl)propyl methacrylate has been effectively used to modify glass surfaces to promote the covalent attachment of cells and tissues. sigmaaldrich.comsigmaaldrich.com This method offers a more durable alternative to traditional techniques that rely on weaker, non-covalent interactions, such as those using poly-L-lysine. sigmaaldrich.comsigmaaldrich.com

The process typically involves treating a glass surface with a solution of 3-(trimethoxysilyl)propyl methacrylate. The trialkoxysilane groups hydrolyze and condense to form a stable siloxane layer that is covalently bonded to the glass surface. The methacrylate groups remain available on the surface to react with and anchor biological materials. This robust attachment is particularly beneficial for applications that involve extensive washing or staining procedures, as it prevents the detachment of cells or tissue sections. sigmaaldrich.com For example, this technique has been successfully used to covalently link polyacrylamide gels to glass plates for isoelectric focusing, preventing the gel from lifting off the plate. sigmaaldrich.comsigmaaldrich.com In a similar manner, it has been used for the durable attachment of cells, microscopic sections, and even whole organs to slides for in situ hybridization. sigmaaldrich.comsigmaaldrich.com Research has also demonstrated the use of glass slides coated with 3-(trimethoxysilyl) propyl methacrylate for 2D cell seeding in the development of bioadhesives for corneal injury repair. acs.org

Coatings with Enhanced Durability and Environmental Resistance

The application of this compound extends to the formulation of advanced coatings that offer superior durability and resistance to environmental degradation. Its ability to form hybrid organic-inorganic networks is key to achieving these enhanced properties.

UV-cured coatings are a significant area of interest due to their rapid curing times and low environmental impact. This compound is a valuable component in the formulation of UV-curable hybrid materials. These materials combine the flexibility and toughness of organic polymers with the hardness and chemical resistance of inorganic components. The methacrylate group of the silane can participate in the UV-initiated polymerization of the organic resin, while the triethoxysilyl group can form an inorganic silica (B1680970) network through a sol-gel process. mdpi.com

Research on UV-curable hybrid polymers containing 3-(trimethoxysilyl) propyl methacrylate has shown that the incorporation of the silane can significantly improve the mechanical properties and surface characteristics of the coatings. For instance, in a study of fluorine-containing organic-inorganic hybrid coatings, the tensile strength of free films increased by approximately three times with the addition of 10% of a sol-gel precursor containing the silane. mdpi.com The hardness of the coatings also increased with a higher proportion of the inorganic component. mdpi.com These hybrid coatings can be applied in multilayer systems to achieve a gradient of properties, providing a combination of adhesion to the substrate, mechanical strength, and a functional surface.

Interactive Data Table: Properties of UV-Cured Hybrid Coatings Containing Silane

PropertySilane ContentResultReference
Tensile Strength10% sol-gel content~3x increase mdpi.com
HardnessIncreased inorganic ratioIncreased mdpi.com
Water Contact AngleWith fluorinated silaneHydrophobic surface mdpi.com
Adhesion (Cross-hatch)On various substratesGood adhesion google.com
Abrasion Resistance (Taber)Hybrid coatingHaze value of 10% after 1000 cycles d-nb.info

The development of coatings with a low refractive index is crucial for a variety of optical applications, including anti-reflective coatings for lenses and solar cells. This compound can be utilized in the preparation of such coatings. By controlling the sol-gel process and the subsequent curing, it is possible to create coatings with a controlled level of porosity, which in turn lowers the refractive index.

A study on hybrid coatings based on 3-trimethoxysilylpropyl methacrylate (TMSPM) and tetraethylorthosilicate (TEOS) demonstrated that the refractive index of the coating is dependent on the concentration of TMSPM and the heat treatment temperature. researchgate.net The research found that the refractive index generally decreased with an increasing content of TMSPM in the initial sol. researchgate.net This is attributed to the lower density and more open structure of the organic component compared to the dense inorganic silica network formed from TEOS. For example, at a heat treatment of 150°C, the refractive index at 500 nm decreased as the molar percentage of TMSPM increased. researchgate.net This ability to tune the refractive index by adjusting the composition of the hybrid material opens up possibilities for the design of advanced optical coatings.

Interactive Data Table: Refractive Index of Hybrid Coatings

TMSPM Content (mol%)Heat Treatment (°C)Refractive Index (at 500 nm)Reference
0 (Pure TEOS)150~1.45 researchgate.net
25150~1.46 researchgate.net
50150~1.47 researchgate.net
75150~1.48 researchgate.net
100 (Pure TMSPM)150~1.49 researchgate.net

Adhesives and Sealants with Improved Adhesion

This compound is a bifunctional molecule that serves as a crucial adhesion promoter, or coupling agent, in high-performance adhesives and sealants. Its efficacy stems from its unique molecular structure, which can form stable chemical bonds between dissimilar materials, specifically bridging inorganic substrates and organic polymers.

The triethoxysilyl group at one end of the molecule is reactive toward inorganic surfaces containing hydroxyl groups, such as glass, metals, and silica. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with the hydroxyl groups on the inorganic substrate, forming durable covalent oxane bonds (e.g., Si-O-Metal or Si-O-Si). This process creates a robust link between the coupling agent and the inorganic surface.

Simultaneously, the methacrylate group at the other end of the molecule is available for free-radical polymerization. This allows it to co-polymerize with the organic resin matrix of the adhesive or sealant, such as acrylics or polyesters. By creating a covalent link between the polymer matrix and the inorganic substrate, the compound significantly enhances interfacial adhesion. This improved bonding leads to adhesives and sealants with superior mechanical strength, durability, and resistance to environmental factors like moisture, which can otherwise compromise the adhesive interface. Patent literature details formulations where such silanes are hydrolyzed and condensed to create organic-inorganic hybrid adhesion promoters.

Electrical and Electronic Materials

The utility of this compound extends into the field of electrical and electronic materials, where it contributes to the performance of insulating components and helps manage static electricity.

In the manufacturing of electrical insulating materials, this compound is primarily used as a coupling agent and surface modifier within polymer composites. While silicone-based materials are known for their excellent electrical insulation and thermal stability, the role of this specific silane is to enhance the properties of composites made from a polymer matrix (like epoxy or acrylics) and inorganic fillers (such as silica, alumina, or clay).

The performance of an insulating material can be degraded by moisture absorption and the presence of voids. By improving the adhesion between the hydrophilic inorganic fillers and the hydrophobic polymer matrix, this compound ensures a more uniform dispersion of the filler and reduces the potential for water ingress at the interface. This enhancement of the interfacial bond helps to maintain the composite's high volume resistivity and dielectric strength, even in humid environments. Polysilsesquioxane resins, which can be formed from silane monomers, are noted for their use in creating insulating films for displays due to their high insulation properties, heat resistance, and adhesion to substrates.

Recent research has identified certain organosilicon compounds as effective permanent antistatic agents for polymers. This compound is classified among hydrophilic group-containing organic silicon compounds that can function in this capacity. When incorporated into a polymer matrix, these additives can help dissipate electrostatic charges that accumulate on the surface of the material.

The mechanism is believed to involve the hydrophilic portions of the silane attracting ambient moisture, which facilitates ion-conduction along the surface of the polymer, thereby preventing static buildup. Unlike temporary antistatic coatings, these agents are blended into the polymer, providing lasting performance. This is particularly valuable in the electronics industry, where electrostatic discharge (ESD) can damage sensitive components, and in applications where dust attraction to charged plastic surfaces is undesirable.

Catalysis and Photocatalysis

The compound's reactive functional groups make it a valuable tool in the field of catalysis for immobilizing and supporting catalytic species.

In heterogeneous catalysis, immobilizing a catalyst onto a solid support is a common strategy to improve its stability, prevent it from leaching into the product stream, and allow for easier separation and reuse. This compound can act as a linker molecule to anchor catalytic species to a substrate.

The triethoxysilyl group can be used to covalently bond the molecule to the surface of common catalyst supports like silica or other metal oxides. Following this anchoring step, the methacrylate group provides a reactive site for further modification. For example, it can be polymerized to form a polymer shell around the support, which can then be functionalized to chelate metal catalyst ions or physically entrap catalytic nanoparticles. This approach is versatile and has been explored for supporting various types of catalysts, including platinum catalysts used in silicone chemistry.

A thorough review of available scientific and technical literature did not yield specific information or research detailing the application of this compound in the development or enhancement of photochromic systems. Therefore, this specific area of application cannot be elaborated upon.

Summary of Advanced Applications

Application AreaSpecific UseFunction of this compound
Adhesives & Sealants Adhesion PromoterForms covalent bonds between inorganic substrates and organic polymer matrices.
Electrical Materials Insulating CompositesImproves filler-polymer adhesion, enhancing moisture resistance and dielectric properties.
Electrical Materials Antistatic AgentActs as a permanent, blended additive to dissipate surface static charge.
Catalysis Catalyst SupportServes as a linker to immobilize catalytic species onto solid substrates.

Future Research Avenues and Theoretical Modeling

Future research on this compound (3-TESPMA) is increasingly focused on predictive modeling and sustainable practices. These areas aim to deepen the fundamental understanding of its interfacial behavior and reduce its environmental footprint from synthesis to final application.

The efficacy of 3-TESPMA as a coupling agent is fundamentally determined by its interactions at the interface between inorganic substrates and organic polymers. Understanding these interactions at a molecular level is crucial for designing new and improved composite materials. Computational chemistry provides powerful tools to simulate and predict this behavior, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of 3-TESPMA molecules at an interface. Researchers can simulate the hydrolysis of the triethoxysilyl groups to form silanols, their subsequent condensation and covalent bond formation (Si-O-Si) with an inorganic surface (like silica or zirconia), and the entanglement of the propyl methacrylate chain with a polymer matrix. These simulations provide a visual and quantitative understanding of how the coupling agent self-assembles on a substrate and how it enhances the adhesion between the two phases.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and energetics of the chemical bonds formed during the coupling process. For instance, DFT can be used to calculate the binding energy of the silanol groups of hydrolyzed 3-TESPMA to a specific mineral surface. This allows for a precise understanding of the bond strength and stability. Theoretical chemistry studies on similar silane coupling agents have been used to investigate the reinforcement mechanisms in rubber composites, providing a framework for how 3-TESPMA could be similarly studied. acs.org

Predictive Modeling of Composite Properties: By combining computational results with experimental data, researchers can develop models that predict the macroscopic properties of a composite material based on the molecular-level interactions. For example, the simulated interfacial shear strength can be correlated with the experimentally measured tensile strength of the bulk composite. This predictive capability can accelerate the development of new materials by reducing the need for extensive trial-and-error experimentation. A study on the functionalization of barium titanate nanoparticles with the closely related 3-(trimethoxysilyl)propyl methacrylate (TMSPM) systematically investigated the influence of process parameters like temperature and time on grafting efficiency, providing extensive data that could be used to validate computational models. mdpi.com

Table of Computational Methods in Interfacial Analysis

Computational Method Primary Application for 3-TESPMA Key Insights
Molecular Dynamics (MD) Simulating the behavior of 3-TESPMA at the polymer-filler interface. Adsorption kinetics, orientation of molecules on the surface, polymer chain mobility.
Density Functional Theory (DFT) Calculating bond energies and electronic structure. Strength of Si-O-Substrate bonds, reaction pathways for hydrolysis and condensation.

The principles of green chemistry are increasingly being applied to the lifecycle of chemical compounds, aiming to reduce waste, minimize energy consumption, and use more sustainable resources. For 3-TESPMA, these principles apply to both its synthesis and its use in creating environmentally friendly materials.

Greener Synthesis Routes: The traditional synthesis of silane coupling agents can involve solvents and produce byproducts. Green chemistry seeks to improve this process.

High Atom Economy Reactions: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Solvent-Free or Benign Solvents: The hydrolysis of 3-TESPMA, a critical step for its function, produces ethanol (B145695). shinetsusilicone-global.com Compared to methoxy-based silanes which produce methanol, a more toxic alcohol, the ethoxy-based nature of 3-TESPMA is considered a more environmentally benign characteristic. shinetsusilicone-global.com Future research is aimed at developing solvent-free synthesis methods or using green solvents like water or supercritical fluids.

Catalyst Efficiency: Developing more efficient and recyclable catalysts for the synthesis process can reduce energy consumption and waste.

Sustainable Applications: The use of 3-TESPMA as a coupling agent can contribute to sustainability by enhancing the performance and lifespan of materials, as well as enabling the use of renewable resources.

Natural Fiber Composites: 3-TESPMA is effective in improving the interfacial adhesion between natural fibers (like kenaf) and polymer matrices. ncsu.edu This allows for the creation of high-performance, lightweight composites that use renewable resources, reducing reliance on petroleum-based fillers. The improved adhesion prevents water absorption and enhances mechanical properties, making these bio-composites more durable. ncsu.edu

Increased Material Durability: By improving the bond between fillers and polymers in materials like dental composites or coatings, 3-TESPMA enhances their mechanical strength and longevity. sigmaaldrich.com This extends the service life of products, reducing the need for replacements and conserving resources.

Energy and Resource Efficiency: In applications such as modifying ultrahigh molecular weight polyethylene (B3416737) for water-lubricated bearings, silane coupling agents can improve wear resistance and reduce friction. acs.org This leads to energy savings and longer component life. Similarly, its use in advanced materials for lithium-ion batteries contributes to the development of more efficient energy storage solutions. sigmaaldrich.com

Table of Green Chemistry Contributions of 3-TESPMA

Green Chemistry Principle Application in 3-TESPMA Lifecycle Sustainability Impact
Use of Renewable Feedstocks Enabling the use of natural fibers (e.g., kenaf) in polymer composites. ncsu.edu Reduces dependence on fossil fuels and promotes biodegradability.
Safer Solvents & Auxiliaries Hydrolysis produces ethanol, which is less toxic than methanol. shinetsusilicone-global.com Reduces health and environmental risks associated with byproducts.
Design for Energy Efficiency Improving material properties to reduce friction in mechanical parts. acs.org Lowers energy consumption during product use.
Designing for Degradation Not directly applicable to the silane itself, but enables use of biodegradable fillers. Facilitates the design of materials with a controlled end-of-life.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Triethoxysilyl)propyl methacrylate in a laboratory setting?

  • Methodology : Synthesis typically involves silane-methacrylate coupling reactions. For example, one approach uses 3-(Trimethoxysilyl)propyl methacrylate as a precursor under controlled temperatures (e.g., 80°C) with catalysts like trifluoromethanesulfonic acid (TFMSA) and inhibitors (e.g., BHT) to prevent polymerization. Dean-Stark traps may be employed to remove low-boiling-point byproducts . Solvent selection (e.g., acetone, ether) is critical for solubility and reaction efficiency .

Q. What characterization techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze peaks for the methacrylate group (δ 5.5–6.1 ppm for vinyl protons) and trimethoxysilyl group (δ 3.5–3.6 ppm for methoxy protons) .
  • FTIR : Confirm Si-O-C (∼1100 cm⁻¹) and ester C=O (∼1720 cm⁻¹) bonds .
  • GC/MS : Detect impurities or unreacted precursors, ensuring >98% purity .

Q. What solvents are compatible with this compound for polymerization?

  • Methodology : The compound is insoluble in water but dissolves in acetone, methanol, benzene, and hydrocarbons. For solution-based polymerization, use solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), ensuring inert atmospheres to prevent premature hydrolysis of the silane group .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use explosion-proof ventilation, nitrile gloves, and flame-retardant lab coats. Avoid skin/eye contact; rinse with water for 15 minutes if exposed. Store in cool (<25°C), ventilated areas away from oxidizers. Stabilize with BHT (100 ppm) to inhibit polymerization during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Methodology :

  • Temperature : Higher temperatures (80°C) reduce reaction time but risk side reactions. Lower temperatures (5–10°C) improve selectivity but require longer durations .
  • Catalysts : TFMSA or H₂SO₄ enhances silane-methacrylate coupling efficiency. Monitor pH to avoid over-acidification .
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) isolates the product with ≥99.5% purity .

Q. How should contradictory data on thermal stability be reconciled?

  • Methodology : Conflicting thermal stability reports (e.g., decomposition at 190°C vs. 210°C) may arise from impurities or measurement techniques. Use TGA-DSC under nitrogen to assess degradation onset. Compare batches stabilized with BHT vs. unstabilized samples to evaluate inhibitor efficacy .

Q. What advanced techniques assess this compound’s efficacy as a coupling agent in composites?

  • Methodology :

  • XPS/SEM : Analyze interfacial bonding in silica-polymer composites by measuring Si-O-Si linkage intensity (XPS) and surface morphology (SEM) .
  • Dynamic Mechanical Analysis (DMA) : Evaluate crosslink density in hybrid polymers to confirm silane incorporation .

Q. How is this compound integrated into hybrid organic-inorganic polymers?

  • Methodology :

  • Sol-Gel Process : Hydrolyze the silane group (Si-OCH₃ → Si-OH) under acidic conditions, then condense with inorganic precursors (e.g., TEOS) .
  • Radical Polymerization : Initiate methacrylate groups using AIBN or UV light. Optimize monomer-to-crosslinker ratios (e.g., 1:0.2–0.5) to balance mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.